An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Anthranilate
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Anthranilate
Introduction
Cyclohexyl anthranilate, systematically known as cyclohexyl 2-aminobenzoate, is an aromatic ester recognized for its characteristic fruity, grape-like aroma and flavor profile.[1][2] This viscous, yellow liquid is utilized primarily in the flavor and fragrance industries to impart such notes to a variety of consumer products.[1][2] Beyond its sensory applications, the unique structure of cyclohexyl anthranilate, which combines a bulky cycloaliphatic ester with an aromatic amine, makes it a molecule of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization for professionals in research and development.
Chemical Structure and Identification
Cyclohexyl anthranilate is a benzoate ester, characterized by a cyclohexyl group attached to the carboxyl group of anthranilic acid.[1][3] The presence of both an ester and an aromatic amine functional group defines its chemical reactivity.[3]
The definitive structure and identification of cyclohexyl anthranilate are established through a combination of nomenclature and registry numbers.
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IUPAC Name: cyclohexyl 2-aminobenzoate[3]
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Molecular Formula: C₁₃H₁₇NO₂[3]
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Molecular Weight: 219.28 g/mol [3]
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CAS Number: 7779-16-0[3]
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Canonical SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2N[3]
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InChIKey: KFEZETDKFSMLMG-UHFFFAOYSA-N[3]
Structural Diagram
The following diagram illustrates the two-dimensional chemical structure of cyclohexyl anthranilate.
Caption: 2D Structure of Cyclohexyl Anthranilate.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexyl anthranilate is presented in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Physical State | Viscous yellow liquid | [1][3] |
| Boiling Point | 134-137 °C at 2 mmHg | [4] |
| Density | 1.117 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.571-1.577 | [3] |
| Flash Point | > 220 °F (> 104.4 °C) | [3] |
| Solubility | Insoluble in water; soluble in ethanol | [3] |
| Odor | Faint, fruity, orange blossom-like | [1] |
| Taste | Sweet, fruity, grape-like | [1] |
Synthesis and Reaction Chemistry
Synthesis of Cyclohexyl Anthranilate
A plausible and efficient laboratory-scale synthesis of cyclohexyl anthranilate involves the reaction of isatoic anhydride with cyclohexanol. This method is advantageous as it proceeds with the evolution of carbon dioxide, driving the reaction to completion.
Caption: General workflow for the synthesis of cyclohexyl anthranilate.
The following protocol is a representative procedure for the synthesis of cyclohexyl anthranilate, adapted from established methods for the synthesis of related anthranilate esters.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1 equivalent) and cyclohexanol (1.5 equivalents) in a suitable high-boiling solvent such as toluene.
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Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide.
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Reaction Completion: Maintain the reflux until the gas evolution ceases, indicating the completion of the reaction.
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Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted starting material and acidic byproducts.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure cyclohexyl anthranilate.
Reactivity Profile
The chemical behavior of cyclohexyl anthranilate is dictated by its two primary functional groups: the aromatic amine and the ester.
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Amine Reactivity: The primary aromatic amine group is basic and can be protonated by acids to form ammonium salts. It can also undergo reactions typical of aromatic amines, such as diazotization followed by substitution, and acylation.[3]
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Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and anthranilic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[3]
Analytical Characterization: Spectral Data
The structure of cyclohexyl anthranilate can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthranilate ring, the methine proton of the cyclohexyl group attached to the ester oxygen, and the methylene protons of the cyclohexyl ring. The amino group protons will also be present.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of cyclohexyl anthranilate will exhibit characteristic absorption bands corresponding to its functional groups:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the ester carbonyl group.
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C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the ester.
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Aromatic C-H and C=C Stretching: Signals characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of cyclohexyl anthranilate. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 219). Fragmentation patterns will be consistent with the loss of the cyclohexyl group and other characteristic fragments of the anthranilate moiety.[4]
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Sample Preparation: Prepare a dilute solution of cyclohexyl anthranilate in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
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Gas Chromatography: Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of cyclohexyl anthranilate from any impurities.
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Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
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Data Analysis: Identify the peak corresponding to cyclohexyl anthranilate based on its retention time and compare the acquired mass spectrum with a reference spectrum from a spectral library for confirmation.
Applications and Safety Considerations
Cyclohexyl anthranilate is primarily used as a flavoring and fragrance agent.[1][2] It is designated as FEMA number 2350.[3]
As with any chemical, appropriate safety precautions should be taken when handling cyclohexyl anthranilate. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of cyclohexyl anthranilate. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with this compound. The combination of its unique sensory properties and its chemical functionality ensures its continued relevance in both industrial and academic settings.
References
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PubChem. (n.d.). Cyclohexyl anthranilate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). cyclohexyl anthranilate. Retrieved from [Link]
